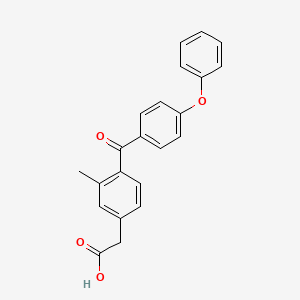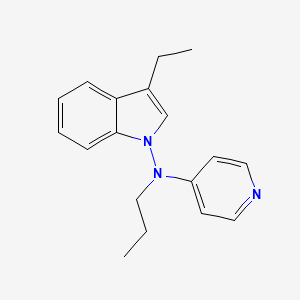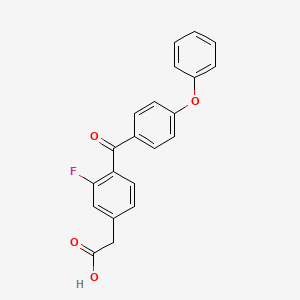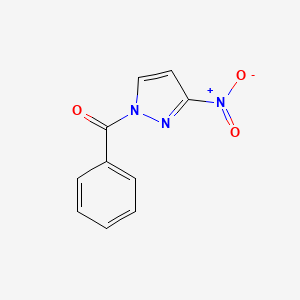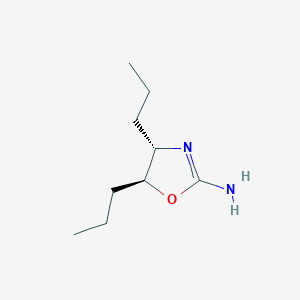
(3-Bromo-propyl)-trimethyl-ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-propyl)-trimethyl-ammonium is a quaternary ammonium compound characterized by the presence of a bromine atom attached to a three-carbon propyl chain, which is further bonded to a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-propyl)-trimethyl-ammonium typically involves the reaction of trimethylamine with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction scheme is as follows:
(CH3)3N+BrCH2CH2CH2Br→(CH3)3NCH2CH2CH2Br+HBr
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction is typically conducted in a solvent such as acetonitrile or toluene, and the product is purified through techniques such as distillation or recrystallization to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-propyl)-trimethyl-ammonium undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with potassium iodide would yield (3-Iodo-propyl)-trimethyl-ammonium.
Aplicaciones Científicas De Investigación
(3-Bromo-propyl)-trimethyl-ammonium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent or as a component in antimicrobial formulations.
Industry: It is used in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which (3-Bromo-propyl)-trimethyl-ammonium exerts its effects involves its interaction with cellular membranes and proteins. The positively charged ammonium group can interact with negatively charged components of cell membranes, leading to disruption of membrane integrity and potential antimicrobial effects. Additionally, the compound may interact with specific proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-propyl)-triphenylphosphonium: Similar in structure but contains a triphenylphosphonium group instead of a trimethylammonium group.
(3-Iodo-propyl)-trimethyl-ammonium: Similar structure with iodine replacing the bromine atom.
(3-Chloro-propyl)-trimethyl-ammonium: Similar structure with chlorine replacing the bromine atom.
Uniqueness
(3-Bromo-propyl)-trimethyl-ammonium is unique due to its specific combination of a bromine atom and a trimethylammonium group, which imparts distinct chemical and biological properties. Its ability to undergo nucleophilic substitution reactions makes it a versatile reagent in organic synthesis, and its potential antimicrobial properties are of particular interest in biological and medical research.
Propiedades
Fórmula molecular |
C6H15BrN+ |
|---|---|
Peso molecular |
181.09 g/mol |
Nombre IUPAC |
3-bromopropyl(trimethyl)azanium |
InChI |
InChI=1S/C6H15BrN/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3/q+1 |
Clave InChI |
ZPRBOWQPJKXKDP-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S,6S)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838254.png)
